1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is a fluorinated aromatic compound with the molecular formula C20H15F3. This compound is characterized by the presence of three fluorine atoms and an ethyl group attached to a terphenyl backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized to ensure safety and efficiency, with strict control over reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide ions are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized terphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including liquid crystals and polymers
Wirkmechanismus
The mechanism of action of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4’‘-Ethyl-2’,3,4,5-tetrafluoro-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl .
Uniqueness: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of ethyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
248936-61-0 |
---|---|
Molekularformel |
C20H15F3 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C20H15F3/c1-2-13-3-5-14(6-4-13)15-7-9-17(19(22)11-15)16-8-10-18(21)20(23)12-16/h3-12H,2H2,1H3 |
InChI-Schlüssel |
PGUQLGQUXJWRDT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.